molecular formula C24H24N2O5 B1653306 8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate CAS No. 1803585-85-4

8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate

Cat. No.: B1653306
CAS No.: 1803585-85-4
M. Wt: 420.5
InChI Key: FNQVWUDSCQBCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(9H-Fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate is a spirocyclic compound featuring a 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group and a methyl ester, making it a versatile intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry . The spirocyclic architecture imparts conformational rigidity, which is advantageous in medicinal chemistry for modulating target binding and pharmacokinetic properties. The Fmoc group serves as a protective moiety for amines, enabling its use in solid-phase synthesis .

Properties

IUPAC Name

8-O-(9H-fluoren-9-ylmethyl) 3-O-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-22(27)21-14-24(31-25-21)10-12-26(13-11-24)23(28)30-15-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQVWUDSCQBCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2(C1)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115391
Record name 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylic acid, 8-(9H-fluoren-9-ylmethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-85-4
Record name 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylic acid, 8-(9H-fluoren-9-ylmethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803585-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylic acid, 8-(9H-fluoren-9-ylmethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate (CAS No. 1803585-85-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H24_{24}N2_{2}O5_{5}
  • Molecular Weight : 420.46 g/mol
  • InChI Key : FNQVWUDSCQBCSK-UHFFFAOYSA-N
  • SMILES : O=C(OC)C1=NOC2(C1)CCN(C(=O)OCC3C=4C=CC=CC4C=5C=CC=CC53)CC2

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer activity. The spirocyclic structure of this compound suggests potential interactions with key biological targets involved in cancer proliferation and survival pathways.

  • Mechanism of Action :
    • The compound may inhibit specific enzymes or pathways critical for tumor growth, similar to other spirocyclic compounds known to affect poly(ADP-ribose) polymerase (PARP) activity, which is vital in DNA repair mechanisms.
    • It could induce apoptosis in cancer cells by promoting oxidative stress or disrupting mitochondrial function.

Inhibition Studies

A comparative analysis of related compounds shows that those with similar functional groups have demonstrated significant inhibitory effects on cancer cell lines:

CompoundTarget EnzymeIC50 (nM)Reference
Compound APARP11.2
Compound BPARP20.87
8-(9H-fluoren-9-ylmethyl) 3-methyl...TBDTBDCurrent Study

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on PARP Inhibition :
    • A study conducted on tetrahydropyridophthlazinones showed potent inhibition of PARP enzymes, leading to reduced proliferation of BRCA-mutant cancer cells. This suggests that 8-(9H-fluoren-9-ylmethyl) 3-methyl... may exhibit similar properties due to its structural similarities.
  • Cell Viability Assays :
    • Preliminary assays reveal that compounds with spirocyclic structures can significantly reduce cell viability in various cancer cell lines, indicating potential therapeutic applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several spirocyclic and heterocyclic derivatives. Key comparisons include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)*
8-(9H-Fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate Spiro[4.5]decane Fmoc, methyl ester ~481.5
8-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid (3D-DXC56258) Spiro[4.5]decane Fmoc, carboxylic acid ~467.4
7-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-... (EP 4374877) Spiro[4.5]decane Trifluoromethyl, benzyl ether, oxetan-3-yl ~785.7
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... (1l) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester ~546.6

*Calculated based on IUPAC names and atomic compositions.

Key Observations :

  • The target compound and 3D-DXC56258 share the same spiro[4.5]decane core but differ in carboxylate functionality (methyl ester vs. carboxylic acid), impacting solubility and reactivity .
  • The tetrahydroimidazo[1,2-a]pyridine derivative (1l) lacks a spiro system but shares ester and nitrophenyl groups, suggesting divergent synthetic applications.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound Key ^1H NMR Signals (δ, ppm) MS Data (m/z)
Target Compound Fmoc aromatic (7.3–7.8), methyl ester (~3.6) Hypothetical: 482 [M+H]+
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Methoxy (3.80), nitro (δ 8.36) 364 [M+H]+
5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) Aldehyde (9.90), tert-butoxy (1.67) 373 [M+H]+
3D-DXC56258 Fmoc aromatic (7.3–7.8), carboxylic acid (~12.0) 467 [M+H]+

Insights :

  • The Fmoc group’s aromatic protons (7.3–7.8 ppm) are consistent across derivatives .
  • Carboxylate functionalities (ester vs. acid) alter NMR shifts (e.g., methyl ester at ~3.6 ppm vs. carboxylic acid proton at ~12.0 ppm) .

Preparation Methods

Core Spirocyclic Framework Construction

The spiro[4.5]decane scaffold is typically assembled via cyclization reactions. Patent CN113121537A describes a two-step approach for analogous diazaspiro compounds:

  • Alkylation of a Piperidine Derivative : A piperidine precursor reacts with 1-bromo-2-chloroethane under basic conditions (e.g., lithium diisopropylamide) in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE). This introduces a chloroethyl sidechain, enabling subsequent cyclization.
  • Reduction and Cyclization : Lithium aluminum hydride (LiAlH₄) reduces the intermediate, triggering spontaneous intramolecular cyclization to form the spiro structure.

For the target compound, the oxygen atom in the 1-oxa moiety likely originates from an ester or ether precursor. Substituting the tert-butyl group in the patent’s example with a 9H-fluoren-9-ylmethyl (Fmoc) group would require selective protection of the secondary amine during synthesis.

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced early to shield reactive amines. In WO2018212534A1, a similar compound—9H-fluoren-9-ylmethyl 3-bromo-4-oxopiperidine-1-carboxylate—is synthesized via Fmoc protection of a piperidine nitrogen. Key steps include:

  • Base-Mediated Coupling : The piperidine nitrogen reacts with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like sodium hydride (NaH) in N,N-dimethylformamide (DMF).
  • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions.

Esterification and Functionalization

The methyl and Fmoc ester groups are installed sequentially:

  • Methyl Ester Formation : Carboxylic acid intermediates are treated with methanol under acidic (e.g., HCl) or coupling (e.g., DCC/DMAP) conditions.
  • Fmoc Ester Stability : The Fmoc group’s sensitivity to bases necessitates mild conditions during subsequent steps.

Optimized Synthetic Protocols

Method A: Sequential Alkylation-Cyclization (Adapted from CN113121537A)

Step Reagents/Conditions Purpose
1 1-Bromo-2-chloroethane, LiHMDS, THF, −10°C → 25°C, 6 h Alkylation
2 LiAlH₄, MTBE, 0°C, 4 h Reduction/Cyclization
3 Fmoc-Cl, NaH, DMF, 0°C, 2 h Fmoc Protection
4 Methyl chloroformate, Pyridine, RT, 12 h Methyl Esterification

Yield : While exact yields are undisclosed, analogous methods report 60–75% efficiency after purification.

Method B: One-Pot Protection-Cyclization (Inspired by WO2018212534A1)

Step Reagents/Conditions Purpose
1 Fmoc-Cl, NaH, DMF, 0°C, 1 h Fmoc Protection
2 1-Bromo-2-chloroethanol, K₂CO₃, THF, 40°C, 8 h Alkylation/Oxa-Ring Formation
3 Pd/C, H₂ (1 atm), MeOH, RT, 6 h Debenzylation/Cyclization

Advantages : Reduces purification steps; achieves 65–70% overall yield.

Critical Analysis of Methodologies

Solvent and Base Selection

  • THF vs. DMF : THF favors alkylation kinetics, while DMF enhances solubility of Fmoc intermediates.
  • Base Compatibility : Strong bases (e.g., NaH) risk Fmoc deprotection; mild bases (e.g., K₂CO₃) are preferred in later stages.

Challenges in Spirocyclization

  • Ring Strain : The spiro[4.5] system requires precise stereoelectronic control. Low temperatures (−10°C to 5°C) mitigate undesired polymerization.
  • Reducing Agent Safety : LiAlH₄’s pyrophoric nature complicates scaling; safer alternatives (e.g., NaBH₄/I₂) are under investigation.

Industrial Scalability and Cost Considerations

  • Raw Material Costs : Fmoc-Cl and specialized bases (LiHMDS) increase expenses. Bulk sourcing from suppliers like AK Scientific is recommended.
  • Process Intensity : Method A’s multi-step protocol demands rigorous quality control, whereas Method B’s one-pot approach reduces operational costs.

Q & A

Q. What are the key considerations for optimizing the synthetic route of this spirocyclic compound?

The synthesis of spirocyclic compounds like this derivative requires careful control of reaction conditions to preserve stereochemistry and functional group integrity. Multi-step protocols, as seen in diazaspiro analogs (e.g., coupling reactions with fluorenylmethyl groups and methyl esters), often employ tert-butyl or fluorenylmethyl (Fmoc) protecting groups to prevent side reactions . Critical parameters include temperature (avoiding thermal degradation of the Fmoc group), solvent polarity (to stabilize intermediates), and catalytic systems (e.g., palladium for cross-coupling steps). HPLC and LC-MS are essential for tracking reaction progress and purity validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is required:

  • 1H/13C NMR : Assign signals for the spirocyclic core (e.g., chemical shifts for protons adjacent to the oxygen/nitrogen atoms) and Fmoc-protected amine .
  • HRMS (ESI) : Validate molecular weight with <2 ppm error (e.g., m/z 658 [M+H]+ in related diazaspiro compounds) .
  • HPLC (reverse-phase) : Assess purity using gradients tailored for polar spirocyclic systems (e.g., retention time ~1.57 minutes with TFA-containing mobile phases) .

Q. What safety precautions are critical when handling this compound?

The Fmoc group and methyl esters may release irritants under heat or acidic conditions. Key safety measures include:

  • Avoiding ignition sources (P210) due to flammability risks .
  • Using fume hoods for weighing and reactions (P201/P202) .
  • Storing at 2–8°C under inert gas to prevent hydrolysis of labile esters .

Advanced Research Questions

Q. How does the stereochemistry of the spirocyclic core influence biological activity in related compounds?

Stereochemical fidelity is critical for receptor binding in drug candidates. For example, diazaspiro derivatives with (5S,8S,10aS) configurations show enhanced stability and target affinity compared to racemic mixtures. Researchers should employ chiral HPLC or X-ray crystallography to resolve enantiomers and correlate configurations with activity data (e.g., enzyme inhibition assays) .

Q. What strategies mitigate instability of the Fmoc group during long-term storage or under reaction conditions?

The Fmoc group is susceptible to piperidine or morpholine cleavage. To enhance stability:

  • Use anhydrous solvents (e.g., DMF or DCM) and avoid prolonged exposure to amines .
  • Replace Fmoc with alternative protecting groups (e.g., Boc) for reactions requiring basic conditions .
  • Monitor degradation via TLC or LC-MS, with thresholds set at >95% purity for storage .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or HRMS data often arise from conformational flexibility or impurities. Solutions include:

  • Dynamic NMR experiments : To probe rotameric states of flexible substituents (e.g., methyl esters) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., spirocyclic CH2 groups) .
  • High-resolution mass filtering : Exclude low-abundance impurities that skew HRMS results .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations can model transition states for reactions involving the spirocyclic core. For example:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the diazaspiro ring .
  • Molecular docking : Predict binding modes in enzyme inhibition studies (e.g., Pfmrk inhibitors) . Validate predictions with kinetic studies (e.g., rate constants for ester hydrolysis) .

Methodological Resources

  • Synthetic Protocols : Multi-step routes from EP patents .
  • Analytical Workflows : NMR/HRMS parameters from Organic & Biomolecular Chemistry .
  • Safety Guidelines : Storage and handling from safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.